Molecular weight and formula of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine
Molecular weight and formula of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine
This guide provides a comprehensive technical overview of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine, a morpholine derivative of interest in synthetic and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, a plausible synthetic route, analytical methodologies, and its potential applications, all grounded in established scientific principles.
Introduction and Chemical Identity
4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a substituted phenoxyethyl-morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1] The presence of a brominated and methylated phenol ether linkage suggests its utility as a chemical intermediate or building block for the synthesis of more complex molecules with potential biological activity. This guide will delve into the essential technical details of this compound.
The fundamental chemical identifiers for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine are summarized in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine | N/A |
| CAS Number | 433950-37-9 | [2] |
| Molecular Formula | C13H18BrNO2 | [2] |
| Molecular Weight | 300.19 g/mol | [2] |
The structure of this molecule, which combines the stable morpholine heterocycle with a functionalized aromatic ring, makes it a valuable intermediate. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the morpholine moiety can enhance aqueous solubility and act as a key pharmacophoric element.[1]
Chemical Structure Visualization
The following diagram illustrates the two-dimensional structure of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine.
Caption: 2D structure of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine.
Proposed Synthesis Pathway
This proposed synthesis involves the reaction of 2-bromo-4-methylphenol with a suitable 2-haloethyl)morpholine derivative, such as 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine, in the presence of a base.
Proposed Reaction Scheme:
2-Bromo-4-methylphenol + 4-(2-Chloroethyl)morpholine --(Base)--> 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine
Detailed Experimental Protocol (Proposed)
This protocol is a guideline based on general synthetic methodologies for similar compounds.[3][4] Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve the desired yield and purity.
Materials:
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2-Bromo-4-methylphenol
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4-(2-Chloroethyl)morpholine hydrochloride
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Potassium carbonate (K2CO3) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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Preparation of the Phenoxide: To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.
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Nucleophilic Substitution: To the resulting phenoxide solution, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
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Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and concentrate the solvent under reduced pressure.
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Isolation: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the structural elucidation and quality control of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons of the ethyl bridge and the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the aliphatic carbons of the ethyl and morpholine moieties.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C (ether) linkage, C-N (amine) stretching, C-H (aliphatic and aromatic) stretching, and C-Br stretching.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
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Gas Chromatography-Mass Spectrometry (GC-MS): Depending on its volatility and thermal stability, GC-MS could also be employed for purity assessment and identification. Derivatization may be necessary to improve its chromatographic properties.[5]
Potential Applications in Research and Drug Development
The morpholine heterocycle is a key structural feature in numerous approved drugs and bioactive molecules due to its favorable properties, including metabolic stability and aqueous solubility.[1] 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine, as a functionalized derivative, holds potential in several areas of research and development:
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Medicinal Chemistry Building Block: This compound is likely a valuable intermediate for the synthesis of novel therapeutic agents. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents and generate libraries of compounds for biological screening.
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Scaffold for Biologically Active Molecules: The overall structure could serve as a scaffold for developing inhibitors of various enzymes or modulators of receptors, where the substituted phenoxy and morpholine moieties can interact with specific binding pockets. Morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[6][7]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The safety precautions should be based on the known hazards of its constituent functional groups and related compounds.
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General Precautions:
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a chemical compound with significant potential as an intermediate in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic protocol, recommended analytical methods for its characterization, and a discussion of its potential applications and necessary safety precautions. While specific experimental data for this compound is limited in the public domain, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
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Penta s.r.o. (2025). Morpholine Safety Data Sheet. Retrieved from [Link]
- Al-Obaidi, A., & Al-Majidi, S. (2014). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Journal of Applicable Chemistry, 3(4), 1645-1654.
- Kovalenko, S. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787–813.
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PubChem. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]
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ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Google Patents. (2008). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
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SpectraBase. (n.d.). 4,4'-Methylenedimorpholine. Retrieved from [Link]
- Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510934.
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PubChem. (n.d.). 4-(2-Bromoethyl)morpholine. Retrieved from [Link]
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 1-8.
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Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine. Retrieved from [Link]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Naim, M. J., et al. (2017). A review on the medicinal chemistry and pharmacological activities of morpholine containing compounds. Bioorganic Chemistry, 71, 145-167.
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NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]
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MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
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